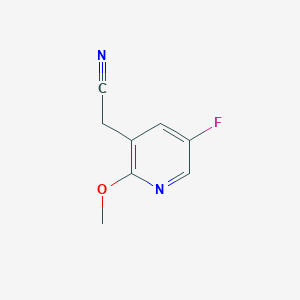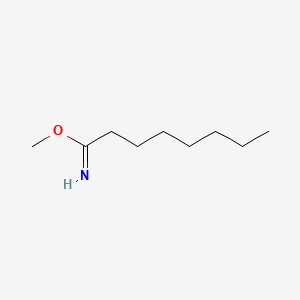
Methyl octanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a reagent commonly used in the preparation of neuraminic acid and its derivatives. This compound is characterized by its white solid appearance and solubility in dichloromethane and methanol.
Métodos De Preparación
The synthesis of methyl octanimidate typically involves the reaction of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process can be summarized as follows:
Esterification: Octanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Purification: The resulting ester is purified through distillation or recrystallization to obtain methyl octanoate.
Imidation: Methyl octanoate is then reacted with ammonia or an amine to form this compound.
Análisis De Reacciones Químicas
Methyl octanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the imidate group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. Major products formed from these reactions include carboxylic acids, amines, and substituted imidates.
Aplicaciones Científicas De Investigación
Methyl octanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of neuraminic acid derivatives.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or intermediate in pharmaceutical synthesis is ongoing.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl octanimidate involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and other biomolecules. This modification can alter the function of enzymes and receptors, leading to various biological effects. The pathways involved include covalent bonding to amino acid residues and subsequent changes in protein conformation and activity .
Comparación Con Compuestos Similares
Methyl octanimidate can be compared with other similar compounds, such as:
Methyl octanoate: A simple ester of octanoic acid, used in flavor and fragrance industries.
Octanoic acid: A fatty acid with antimicrobial properties, used in food preservation and pharmaceuticals.
Sulfonimidates: Organosulfur compounds with similar reactivity, used in polymer synthesis and as drug candidates.
This compound is unique due to its specific imidate functional group, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
methyl octanimidate |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(10)11-2/h10H,3-8H2,1-2H3 |
Clave InChI |
KDRRLFSYTILGHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


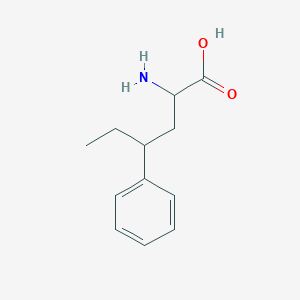
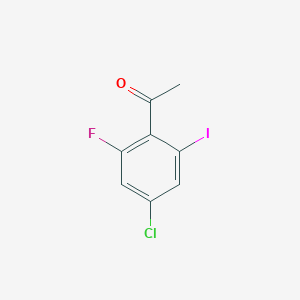
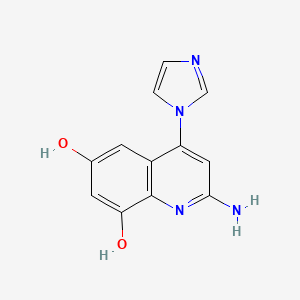

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
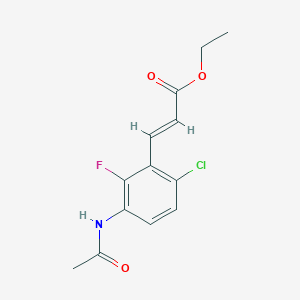
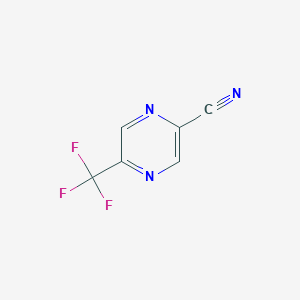

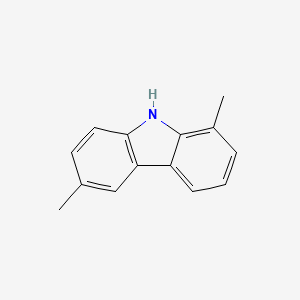
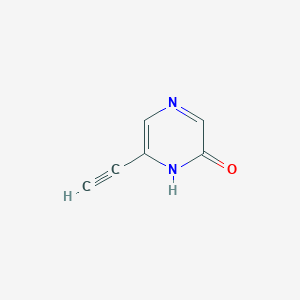
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)

